
H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH
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Overview
Description
H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH is a synthetic peptide composed of eight amino acids: glycine (Gly), lysine (Lys), tyrosine (Tyr), arginine (Arg), and leucine (Leu). Its sequence features a repetitive Gly-Gly motif followed by three consecutive lysine residues, a tyrosine residue, and a C-terminal leucine. This structure confers unique physicochemical properties:
- Charge: The triple lysine and arginine residues contribute a strong positive charge at physiological pH, enhancing interactions with negatively charged membranes or biomolecules .
- Structural Flexibility: The Gly-Gly motif lacks steric hindrance, allowing conformational flexibility, while the Lys-Lys-Lys segment may stabilize α-helical or coiled structures .
This peptide is hypothesized to exhibit bioactivity in cellular signaling or antimicrobial applications due to its charged and amphipathic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as carbodiimides or uronium salts.
Cleavage: Final removal of the peptide from the resin and deprotection of side chains using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like tyrosine can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other residues through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or β-mercaptoethanol under neutral to slightly basic conditions.
Substitution: Mutagenic primers and DNA polymerases in PCR reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Chemistry
Peptides like H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH are used as model compounds in studies of peptide chemistry, including synthesis, folding, and stability.
Biology
In biological research, such peptides can serve as substrates for enzymes, inhibitors of protein-protein interactions, or probes for studying cellular processes.
Medicine
Peptides are explored for their therapeutic potential, including as antimicrobial agents, hormone analogs, and drug delivery systems.
Industry
In the industrial sector, peptides are used in the development of cosmetics, nutraceuticals, and as components in diagnostic assays.
Mechanism of Action
The mechanism of action of peptides like H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating biological pathways. For instance, the presence of lysine residues may facilitate binding to negatively charged molecules like DNA or cell membranes.
Comparison with Similar Compounds
Sequence and Structural Features
Key differences in amino acid sequences and modifications among related peptides are summarized below:
Key Observations :
- The target peptide’s triple lysine motif distinguishes it from shorter analogs (e.g., H-Gly-Gly-Lys-OH) and neutral peptides (e.g., hexaglycine).
- Unlike Leu-enkephalin, which binds opioid receptors, the target peptide’s charged residues may favor interactions with nucleic acids or microbial membranes .
Physicochemical Properties
A comparative analysis of molecular properties is provided below:
Compound Name | Molecular Weight (Da) | Charge (pH 7) | Solubility | Structural Features |
---|---|---|---|---|
This compound | ~1,100* | +4 | Moderate (aqueous) | Flexible, amphipathic |
Leu-enkephalin | 555.6 | 0 | Low (hydrophobic) | Compact, β-turn conformation |
H-Gly-Gly-Gly-Gly-Gly-Gly-OH | 360.3 | 0 | High | Linear, no secondary structure |
H-TYR-GLY-GLY-PHE-LEU-LYS-OH ACETATE SALT | ~800* | +1 | High (salt form) | Extended, charged C-terminus |
*Estimated based on amino acid composition.
Key Observations :
- The target peptide’s +4 charge is significantly higher than most analogs, suggesting stronger electrostatic interactions .
- Acetate salts (e.g., H-Gly-Gly-Lys-OH Acetate) improve solubility, but the target peptide’s unmodified form may require buffered solutions for stability .
Membrane Interactions:
- Target Peptide : The triple lysine motif enhances adsorption to negatively charged membranes (e.g., bacterial membranes) but may reduce cellular uptake efficiency compared to smaller peptides .
Protease Resistance:
- Gly-Gly motifs in the target peptide may confer resistance to proteases that cleave at bulkier residues, whereas Leu-enkephalin is rapidly degraded in vivo .
Antimicrobial Potential:
- Cationic peptides like this compound are hypothesized to disrupt microbial membranes, similar to polylysine derivatives. However, evidence for specific activity is absent in the provided data .
Properties
CAS No. |
185135-40-4 |
---|---|
Molecular Formula |
C43H76N14O10 |
Molecular Weight |
949.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C43H76N14O10/c1-26(2)22-34(42(66)67)57-40(64)32(13-9-21-50-43(48)49)55-41(65)33(23-27-14-16-28(58)17-15-27)56-39(63)31(12-5-8-20-46)54-38(62)30(11-4-7-19-45)53-37(61)29(10-3-6-18-44)52-36(60)25-51-35(59)24-47/h14-17,26,29-34,58H,3-13,18-25,44-47H2,1-2H3,(H,51,59)(H,52,60)(H,53,61)(H,54,62)(H,55,65)(H,56,63)(H,57,64)(H,66,67)(H4,48,49,50)/t29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
MHBDROSEQFHJGJ-CVUOCSEZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
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